2-Bromo-3,4-dihydroxy-5-nitrobenzaldehyde
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Overview
Description
2-Bromo-3,4-dihydroxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C7H4BrNO5. It is characterized by the presence of bromine, hydroxyl, nitro, and aldehyde functional groups. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,4-dihydroxy-5-nitrobenzaldehyde typically involves the bromination of 3,4-dihydroxy-5-nitrobenzaldehyde. One common method includes the reaction of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde with a brominating agent such as hydrobromic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,4-dihydroxy-5-nitrobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.
Major Products Formed
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Bromo-3,4-dihydroxy-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their biological activities, including anti-inflammatory and antioxidant properties.
Medicine: It is investigated for potential therapeutic applications, such as in the treatment of diabetic retinopathy and hyperuricemia
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3,4-dihydroxy-5-nitrobenzaldehyde involves its interaction with specific molecular targets. For instance, in the treatment of hyperuricemia, the compound inhibits xanthine oxidase, an enzyme involved in the production of uric acid. This inhibition reduces uric acid levels in the blood, providing therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxy-5-nitrobenzaldehyde: Lacks the bromine atom but shares similar functional groups.
5-Bromo-3,4-dihydroxybenzaldehyde: Similar structure but without the nitro group.
Uniqueness
2-Bromo-3,4-dihydroxy-5-nitrobenzaldehyde is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and biological activity. This combination of functional groups makes it a valuable compound for various chemical and biological applications .
Properties
IUPAC Name |
2-bromo-3,4-dihydroxy-5-nitrobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO5/c8-5-3(2-10)1-4(9(13)14)6(11)7(5)12/h1-2,11-12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCIQDAGHPKBOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])O)O)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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